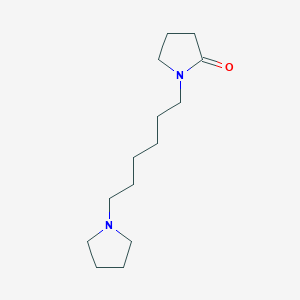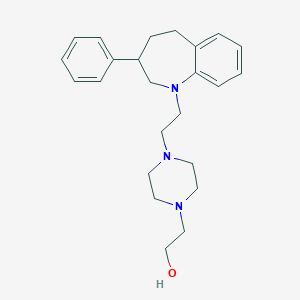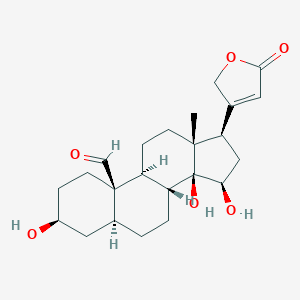
D-Glucose-5-C-t
Overview
Description
D-Glucose-5-C-t is a derivative of D-glucose, a simple sugar that is a crucial energy source for living organisms. D-glucose is an aldohexose, meaning it contains six carbon atoms and an aldehyde group. The compound this compound is a modified form of D-glucose, where specific structural changes have been made to enhance its properties for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Glucose-5-C-t typically involves the modification of D-glucose through a series of chemical reactions. One common method is the selective protection and deprotection of hydroxyl groups, followed by the introduction of specific functional groups at the desired positions. For example, the hydroxyl groups on D-glucose can be protected using acetyl groups, and then selectively deprotected to allow for targeted modifications.
Industrial Production Methods: Industrial production of this compound often involves enzymatic processes due to their specificity and efficiency. Enzymes such as glucose isomerase can be used to convert D-glucose into its isomeric forms, which can then be further modified to produce this compound. These processes are typically carried out in bioreactors under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: D-Glucose-5-C-t undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form gluconic acid or other oxidized derivatives. Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Reduction of this compound can yield sorbitol or other reduced forms. Sodium borohydride is a common reducing agent used in these reactions.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule. For example, halogenation can be achieved using halogenating agents like thionyl chloride.
Common Reagents and Conditions:
Oxidation: Nitric acid, hydrogen peroxide, and catalytic amounts of metal ions.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: Gluconic acid, glucaric acid.
Reduction: Sorbitol, mannitol.
Substitution: Halogenated glucose derivatives.
Scientific Research Applications
D-Glucose-5-C-t has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex carbohydrates and glycoconjugates.
Biology: this compound is used in studies of carbohydrate metabolism and enzyme kinetics.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.
Industry: this compound is used in the production of biodegradable polymers and as a stabilizer in food products.
Mechanism of Action
The mechanism of action of D-Glucose-5-C-t involves its interaction with specific enzymes and receptors in biological systems. For example, in metabolic pathways, this compound can be phosphorylated by hexokinase to form glucose-6-phosphate, which then enters glycolysis or other metabolic pathways. The molecular targets include enzymes such as hexokinase, glucose isomerase, and various glycosyltransferases.
Comparison with Similar Compounds
D-Glucose: The parent compound, which is a simple sugar and a primary energy source.
D-Fructose: An isomer of glucose, commonly found in fruits and honey.
D-Mannose: Another isomer of glucose, used in the treatment of urinary tract infections.
Uniqueness: D-Glucose-5-C-t is unique due to its specific structural modifications, which enhance its stability and reactivity compared to its parent compound, D-glucose. These modifications make it more suitable for specialized applications in research and industry.
Properties
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-5-tritiohexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i4T | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCGUPFRVQAUEE-CPMQAFPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[3H][C@@](CO)([C@H]([C@@H]([C@H](C=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60930859 | |
| Record name | (C~5~-~3~H)Hexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60930859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14049-06-0 | |
| Record name | D-Glucose-5-C-t | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014049060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (C~5~-~3~H)Hexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60930859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(4-Acetyloxy-1-bicyclo[2.2.2]octanyl) acetate](/img/structure/B79857.png)





